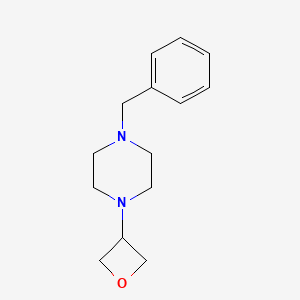

1-Benzyl-4-(oxetan-3-yl)piperazine

Description

1-Benzyl-4-(oxetan-3-yl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and an oxetane ring at the 4-position of the piperazine core. Piperazine derivatives are widely explored in medicinal chemistry due to their structural versatility, which allows modulation of pharmacokinetic and pharmacodynamic properties. The oxetane moiety, a four-membered oxygen-containing ring, is notable for its polar characteristics and metabolic stability, making it a valuable bioisostere in drug design . This article compares 1-Benzyl-4-(oxetan-3-yl)piperazine with structurally analogous compounds, focusing on synthesis, physicochemical properties, biological activity, and metabolic stability.

Properties

IUPAC Name |

1-benzyl-4-(oxetan-3-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-15-6-8-16(9-7-15)14-11-17-12-14/h1-5,14H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPMUMJUXIYHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3COC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(oxetan-3-yl)piperazine typically involves the condensation of aminoethanol and benzaldehyde, followed by the formation of the corresponding carboxylate ester . The reaction conditions often include the use of organic solvents such as chloroform and dichloromethane, which facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for 1-Benzyl-4-(oxetan-3-yl)piperazine are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(oxetan-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The benzyl and oxetane groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Benzyl-4-(oxetan-3-yl)piperazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(oxetan-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The benzyl and oxetane groups play a crucial role in its activity, influencing its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Substituent Diversity in Benzylpiperazines

Benzylpiperazines are classified into two groups based on substituents: benzylpiperazines (e.g., N-benzylpiperazine, BZP) and phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine, mCPP) . The target compound’s oxetane substituent distinguishes it from common derivatives:

- Electron-withdrawing groups : Nitro (e.g., 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, CAS 499771-07-2) or fluorobenzyl (e.g., 1-Benzyl-4-(3-fluorobenzyl)piperazine, CAS 414885-03-3) substituents enhance receptor binding but may reduce solubility .

- Hydrophilic spacers: Ethylene or methylene spacers (e.g., quinolone-piperazine hybrids in ) improve solubility but alter pKa .

- Oxetane : The oxetane’s compact, polar structure balances lipophilicity and solubility while resisting metabolic oxidation .

Physicochemical Properties

*Predicted values based on structural analogs. The oxetane’s polarity likely enhances solubility compared to nitro or fluorobenzyl derivatives but may increase pKa relative to direct-attach phenylpiperazines .

Receptor Affinity and Selectivity

- Serotonin receptors (5-HT6) : 1-Benzyl-4-(piperazin-1-yl)-1H-indole derivatives show Ki values of 18–916 nM, with substituents on the piperazine ring critically affecting affinity . The oxetane’s steric and electronic profile may improve selectivity over related analogs.

- BACE1 inhibition : Piperazine-linked indoles (e.g., compound 8, IC50 = 19.66 mM) highlight the importance of substituent positioning for enzyme inhibition . The oxetane’s rigidity could enhance binding efficiency in similar targets.

Antimicrobial and Antitumor Activity

- Hydrazone derivatives: 1-Benzyl-4-(5-nitro-2-furfurylideneamino)piperazine inhibits Bacillus subtilis, while 1-benzhydryl-4-isonicotinylideneaminopiperazine shows broad-spectrum activity . The oxetane’s stability may reduce metabolic deactivation in such scaffolds.

- Chalcone-piperazine hybrids : Piperazine moieties enhance antitumor activity (e.g., compounds 8, 9, 11), likely due to improved cellular uptake .

Metabolic Stability and Clearance

Piperazines are prone to oxidative metabolism, particularly N-dealkylation and ring oxidation . Key comparisons:

- Metabolic hotspots : Ethylpiperazines undergo rapid deethylation (e.g., metabolites A and B in ), whereas oxetane’s resistance to oxidation may slow clearance.

- Isosteric replacement : Oxetane serves as a bioisostere for carbonyl or cyclopropane groups, reducing metabolic liability while maintaining potency .

- Case study: Quinolone-piperazines with ethylene spacers (pKa ~6–7) exhibit prolonged half-lives compared to direct-attach analogs (pKa <3.8) , suggesting oxetane’s intermediate pKa (~6.5) may balance solubility and stability.

Biological Activity

1-Benzyl-4-(oxetan-3-yl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of 1-Benzyl-4-(oxetan-3-yl)piperazine can be represented as follows:

This structure includes a piperazine ring, which is known for its diverse biological activities, and an oxetane moiety that may influence its pharmacological properties.

1-Benzyl-4-(oxetan-3-yl)piperazine is believed to interact with various biological targets, including receptors and enzymes. The oxetane group may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, including:

- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antinociceptive Effects : Studies suggest potential pain-relieving properties, possibly through modulation of pain pathways.

Case Studies

Several studies have investigated the biological effects of 1-Benzyl-4-(oxetan-3-yl)piperazine:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects in animal models.

- Findings : The compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity.

-

Pain Modulation Study :

- Objective : To assess antinociceptive properties using thermal and chemical pain models.

- Findings : The compound showed a dose-dependent reduction in pain response, suggesting effectiveness as an analgesic.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | Study on Antidepressant Effects |

| Antinociceptive | Inhibition of pain pathways | Pain Modulation Study |

| Neuroprotective | Antioxidant effects | Ongoing Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.